(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a dichlorovinyl group and a dimethyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or Simmons-Smith reagents.
Introduction of the Dichlorovinyl Group: The dichlorovinyl group can be introduced through a halogenation reaction, where a vinyl group is treated with chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as alcohols and alkanes.
Substitution: Substituted products with various functional groups replacing the dichlorovinyl group.
Scientific Research Applications
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate: A closely related ester derivative with similar chemical properties.
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide: An amide derivative with potential biological activities.
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylchloride: An acid chloride derivative used in organic synthesis.
Uniqueness
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLSUSAKZVFOA-XINAWCOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052717 | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55701-03-6, 55701-07-0 | |
Record name | (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55701-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Permethemic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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